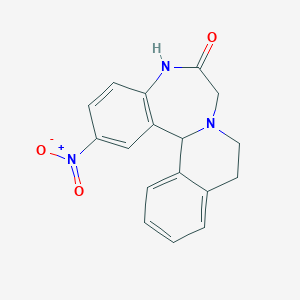
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one, also known as WIN 34B, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, and hypnotic effects.
Mecanismo De Acción
The exact mechanism of action of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By binding to the GABA receptor, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce anxiety-related behaviors in animal models of anxiety. It has also been shown to have sedative effects and can induce sleep in animal models. Additionally, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have muscle relaxant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in lab experiments is its well-established anxiolytic and sedative effects. This makes it a useful compound for studying the mechanisms of anxiety and sleep. However, one limitation of using this compound is its potential for side effects, such as muscle relaxation and sedation, which may confound the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one. One area of research is the development of more selective compounds that target specific subtypes of the GABA receptor. This could lead to compounds with fewer side effects and a more specific mechanism of action. Another area of research is the use of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in combination with other compounds for the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the long-term effects of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one on the brain and body.
Métodos De Síntesis
The synthesis of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane to form the intermediate compound 1,2-diamino-6-nitro-7,8-dihydro-5H-isoquinoline. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one.
Aplicaciones Científicas De Investigación
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an anxiolytic and sedative agent. Studies have shown that this compound has anxiolytic effects in animal models of anxiety and can reduce anxiety-related behaviors.
Propiedades
Número CAS |
17617-18-4 |
|---|---|
Nombre del producto |
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one |
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21) |
Clave InChI |
IDEHZZWNGUGGAP-UHFFFAOYSA-N |
SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Sinónimos |
5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
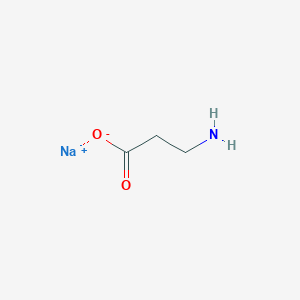





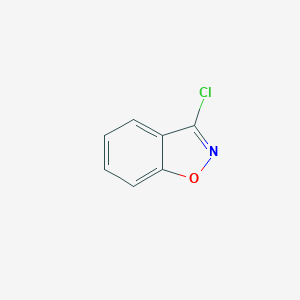
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
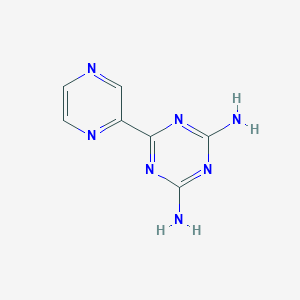
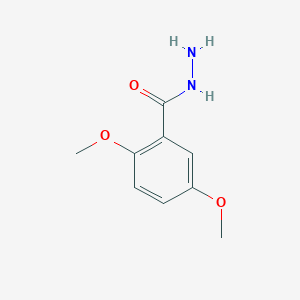
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
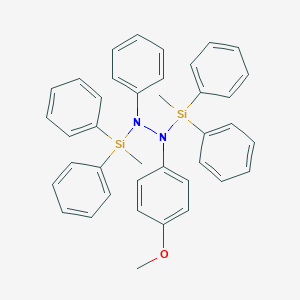
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)